molecular formula C14H17F3 B13967300 1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene CAS No. 1449293-48-4

1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene

Katalognummer: B13967300
CAS-Nummer: 1449293-48-4
Molekulargewicht: 242.28 g/mol
InChI-Schlüssel: DLIVMCTWBFPIFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene is an organic compound with the molecular formula C14H17F3 It is a derivative of benzene, where a cyclohexyl group, a methyl group, and a trifluoromethyl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-4-methyl-2-trifluoromethylbenzene can be compared with other similar compounds, such as:

    1-Cyclohexyl-4-methyl-2-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    1-Cyclohexyl-4-methyl-2-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group.

    1-Cyclohexyl-4-methyl-2-bromobenzene: Contains a bromine atom instead of a trifluoromethyl group.

Eigenschaften

CAS-Nummer

1449293-48-4

Molekularformel

C14H17F3

Molekulargewicht

242.28 g/mol

IUPAC-Name

1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H17F3/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)14(15,16)17/h7-9,11H,2-6H2,1H3

InChI-Schlüssel

DLIVMCTWBFPIFR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.